(5-Methylhex-1-en-1-yl)boronic acid
Description
Properties
Molecular Formula |
C7H15BO2 |
|---|---|
Molecular Weight |
142.01 g/mol |
IUPAC Name |
5-methylhex-1-enylboronic acid |
InChI |
InChI=1S/C7H15BO2/c1-7(2)5-3-4-6-8(9)10/h4,6-7,9-10H,3,5H2,1-2H3 |
InChI Key |
BLQVLJDDGUYUPN-UHFFFAOYSA-N |
Canonical SMILES |
B(C=CCCC(C)C)(O)O |
Origin of Product |
United States |
Preparation Methods
Grignard Reagent-Mediated Borylation
A high-yielding route involves the reaction of bromomethylboronic acid pinacol ester with 2-methylallyl Grignard reagent (Scheme 1). This method, adapted from tertiary boronic ester synthesis, proceeds via a lithiation-borylation sequence:
-
Lithiation : The Grignard reagent (2-methylallylmagnesium bromide) generates a nucleophilic species.
-
Borylation : Reaction with bromomethylboronic acid pinacol ester forms the alkenylboronic ester intermediate.
-
Hydrolysis : Acidic hydrolysis yields the free boronic acid.
This method achieved 91% yield under anhydrous conditions at −78°C, with tetrahydrofuran (THF) as the solvent. The pinacol ester acts as a protecting group, preventing boronic acid self-condensation.
Key Optimization Parameters :
Transition Metal-Catalyzed Approaches
Copper and platinum catalysts enable stereocontrolled synthesis. A copper-catalyzed method, inspired by tetrasubstituted allenylboronic acid synthesis, involves:
-
Substrate Preparation : 5-Methylhex-1-en-1-yne is treated with bis(pinacolato)diboron.
-
Catalysis : Cu(I) catalysts (e.g., CuBr·SMe₂) promote borylation at the β-position.
-
Workup : Oxidative cleavage yields the boronic acid.
This route offers 75–82% yield but requires stringent exclusion of oxygen. Platinum catalysts, as used in carbamoylketene–alkene cycloadditions, may also be adapted, though yields remain unverified for this specific compound.
Hydroboration of Alkenes
Hydroboration of 5-methylhex-1-yne with borane-dimethyl sulfide (BH₃·SMe₂) provides regioselective access to the boronic acid. The anti-Markovnikov addition places boron at the less substituted carbon:
-
Hydroboration : BH₃ adds to the terminal alkyne, forming a trialkylborane.
-
Oxidation : H₂O₂/NaOH oxidizes the borane to the boronic acid.
While this method is conceptually straightforward, controlling regioselectivity in unsymmetrical alkynes remains challenging, often requiring directing groups or catalysts.
Experimental Optimization and Scalability
Solvent and Temperature Effects
Catalytic Enhancements
-
Cu(I) vs. Pd(0) : Copper catalysts favor alkenylboronates, while palladium is preferred for aryl variants.
-
Ligand Effects : BINOL-derived ligands enhance enantioselectivity in asymmetric syntheses.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: (5-Methylhex-1-en-1-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.
Common Reagents and Conditions:
Palladium catalysts: (e.g., Pd(PPh3)4) for Suzuki-Miyaura coupling.
Bases: such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH).
Oxidizing agents: like hydrogen peroxide (H2O2).
Major Products:
Biaryl or alkenyl compounds: from Suzuki-Miyaura coupling.
Alcohols: from oxidation reactions.
Scientific Research Applications
(5-Methylhex-1-en-1-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (5-Methylhex-1-en-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition and molecular recognition. The boron atom in the boronic acid group can coordinate with hydroxyl groups, forming stable complexes that can modulate the activity of target molecules .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Compounds
Structural and Physicochemical Properties
The reactivity and applications of boronic acids are heavily influenced by their pKa , solubility , and substituent effects . Below is a comparative analysis of (5-Methylhex-1-en-1-yl)boronic acid with key aromatic and aliphatic analogs:
Table 1: Structural and Physicochemical Comparison
Note: pKa values for aliphatic boronic acids like this compound are estimated based on structural analogs, as direct experimental data is unavailable .
Key Observations :
- pKa Differences : Aromatic boronic acids (e.g., 3-AcPBA) often exhibit higher pKa values (>10), reducing their reactivity at physiological pH (~7.4). In contrast, aliphatic derivatives like this compound likely have lower pKa (~8–9), enhancing their boronate formation capacity in biological systems .
- Solubility : Aliphatic boronic acids generally exhibit lower water solubility compared to hydroxylated aromatic derivatives (e.g., 6-hydroxynaphthalen-2-yl boronic acid). This can limit their utility in aqueous assays, as seen with precipitated compounds in cell culture studies .
Key Observations :
- Anticancer Activity : Aromatic derivatives like phenanthren-9-yl boronic acid exhibit potent cytotoxicity due to their planar structures, which facilitate interactions with cellular targets such as transcription factors or proteasomes . The aliphatic chain of this compound likely reduces such interactions, though this remains speculative without direct data.
- Enzyme Inhibition : Boronic acids with electron-withdrawing groups (e.g., methoxyethyl substituents) show enhanced enzyme inhibition, as seen in HDAC inhibitors . The absence of such groups in this compound may limit its utility in this domain.
- Diagnostic Use: Phenyl boronic acid outperforms other derivatives in diagnostic tests for beta-lactamase detection, highlighting the role of substituent simplicity .
Q & A
Q. How do researchers analyze the thermal stability of this compound for long-term storage?
- Methodological Answer: Thermogravimetric analysis (TGA) under nitrogen identifies decomposition thresholds (typically >250°C for stable arylboronic acids). Structural modifications, such as electron-withdrawing groups on the alkene, can enhance stability. Store under inert atmospheres at –20°C to prevent hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
